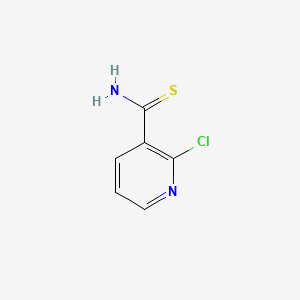

2-Chlorothionicotinamide

Description

Structure

3D Structure

Properties

IUPAC Name |

2-chloropyridine-3-carbothioamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5ClN2S/c7-5-4(6(8)10)2-1-3-9-5/h1-3H,(H2,8,10) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UIBDAMGTUPCTOT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(N=C1)Cl)C(=S)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5ClN2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90576027 | |

| Record name | 2-Chloropyridine-3-carbothioamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90576027 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

172.64 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1240596-59-1 | |

| Record name | 2-Chloropyridine-3-carbothioamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90576027 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

2-Chlorothionicotinamide chemical properties

An In-Depth Technical Guide to the Chemical Properties of 2-Chlorothionicotinamide

Abstract

This compound is a halogenated pyridine derivative featuring a thioamide functional group. This dual functionality makes it a highly versatile and valuable building block in synthetic organic and medicinal chemistry. The thioamide group serves as a bioisostere for the amide bond, offering altered physicochemical properties such as improved metabolic stability and target interaction profiles. The chlorine atom at the 2-position of the pyridine ring is strategically placed, activating the ring for nucleophilic aromatic substitution (SNAr) reactions. This allows for the facile introduction of a wide array of substituents, enabling the generation of diverse chemical libraries for drug discovery and materials science. This guide provides a comprehensive overview of the synthesis, spectroscopic characterization, chemical reactivity, and potential applications of this compound, with a focus on the underlying chemical principles that govern its utility.

Synthesis and Manufacturing

The most direct and common route to this compound is the thionation of its corresponding amide precursor, 2-Chloronicotinamide. This transformation is typically achieved using specialized thionating agents.

Primary Synthesis Route: Thionation of 2-Chloronicotinamide

The conversion of the carbonyl group (C=O) of an amide to a thiocarbonyl group (C=S) is a cornerstone of sulfur chemistry. While several reagents can effect this change, Lawesson's Reagent (LR) is widely favored for its efficacy and relatively mild reaction conditions compared to alternatives like phosphorus pentasulfide (P₄S₁₀).[1]

Causality of Reagent Choice: Lawesson's Reagent, 2,4-bis(4-methoxyphenyl)-1,3,2,4-dithiadiphosphetane 2,4-disulfide, is preferred because it is soluble in many organic solvents, allowing for homogeneous reaction conditions at lower temperatures, often at room temperature in solvents like tetrahydrofuran (THF).[2][3] The reaction mechanism involves the formation of a four-membered thiaoxaphosphetane intermediate. The thermodynamic driving force for the reaction is the formation of a very stable P=O bond in the by-product, which propels the conversion to the thioamide.[1]

Detailed Experimental Protocol

Step 1: Synthesis of 2-Chloronicotinamide (Precursor) A robust method for synthesizing the starting amide from 2-chloro-3-cyanopyridine involves acid-catalyzed hydrolysis.[4]

-

To a three-necked flask, add concentrated sulfuric acid (400 mL).

-

Carefully add 2-chloro-3-cyanopyridine (138 g, 1 mol) and stir until fully dissolved.

-

Heat the mixture to 90°C and maintain with stirring for 2 hours.

-

After cooling, slowly pour the reaction mixture into a vigorously stirred slurry of ammonia (1000 mL) and ice (1 kg).

-

Collect the precipitated crude product by filtration.

-

Wash the crude solid by stirring in ethyl acetate (1000 mL) for 1 hour, then filter to obtain the purified 2-chloronicotinamide as a white solid. A typical yield is around 98%.[4]

Step 2: Thionation to this compound This protocol is adapted from general procedures for thioamide synthesis using Lawesson's Reagent.[2][5]

-

In a dry flask under an inert atmosphere (e.g., Nitrogen or Argon), dissolve Lawesson's Reagent (0.55 equivalents) in anhydrous tetrahydrofuran (THF). A significant volume of THF may be required for complete dissolution.

-

Add a solution of 2-Chloronicotinamide (1.0 equivalent) in anhydrous THF to the Lawesson's Reagent solution at room temperature.

-

Stir the reaction mixture at room temperature and monitor its progress using thin-layer chromatography (TLC). Reactions are often complete within 30 minutes to a few hours.[2]

-

Once the starting material is consumed, remove the THF under reduced pressure.

-

Perform an aqueous workup by partitioning the residue between water and an organic solvent like diethyl ether or ethyl acetate. This step is critical to remove phosphorus-containing byproducts.[2]

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent.

-

Purify the resulting crude product by silica gel column chromatography to yield pure this compound.

Physicochemical and Spectroscopic Properties

The identity and purity of this compound are confirmed through a combination of physical measurements and spectroscopic analysis.

Physical Properties

| Property | Value |

| Molecular Formula | C₆H₅ClN₂S |

| Molecular Weight | 172.64 g/mol |

| Appearance | Typically a yellow to orange crystalline solid |

| Melting Point | Not widely reported, but expected to be a distinct solid |

| Solubility | Generally soluble in polar organic solvents like THF, DCM, and Acetone |

Spectroscopic Characterization

Spectroscopic methods provide a fingerprint of the molecule, confirming the successful thionation and the integrity of the chloropyridine core.

-

¹H NMR: The proton NMR spectrum is expected to show three distinct signals in the aromatic region (typically δ 7.0-9.0 ppm) corresponding to the three protons on the pyridine ring. The coupling patterns (doublet, doublet of doublets) will be indicative of their relative positions. Two broad singlets corresponding to the thioamide N-H₂ protons will also be present, likely at a downfield shift.[6][7]

-

¹³C NMR: The carbon NMR spectrum will display six signals. A key diagnostic peak is the thiocarbonyl carbon (C=S), which is significantly downfield, often in the range of δ 190-210 ppm, clearly distinguishing it from a standard amide carbonyl (typically δ 160-180 ppm).[8] The five carbons of the pyridine ring will appear in the aromatic region (δ 120-160 ppm).[9]

-

FT-IR Spectroscopy: Infrared spectroscopy is invaluable for confirming the thionation. The most crucial observation is the disappearance of the strong C=O stretching band of the starting amide (approx. 1650-1680 cm⁻¹) and the appearance of characteristic thioamide bands. These include the C=S stretch (Thioamide I band), which is weaker and appears at a lower frequency (approx. 1200-1250 cm⁻¹), and N-H stretching bands around 3100-3400 cm⁻¹.

-

Mass Spectrometry: The mass spectrum will show a molecular ion peak (M⁺) at m/z ≈ 172. A characteristic isotopic pattern for the presence of one chlorine atom ([M]⁺ and [M+2]⁺ in an approximate 3:1 ratio) will be a definitive feature.

Chemical Reactivity and Mechanistic Insights

The reactivity of this compound is dominated by the interplay between the electron-deficient chloropyridine ring and the nucleophilic/coordinating thioamide group.

Nucleophilic Aromatic Substitution (SNAr)

The chlorine atom at the 2-position of the pyridine ring is highly susceptible to displacement by nucleophiles. This reactivity is a cornerstone of its utility as a synthetic intermediate.

Mechanistic Rationale: The nitrogen atom within the pyridine ring is electron-withdrawing, which reduces the electron density of the entire aromatic system. This effect is most pronounced at the ortho (2- and 6-) and para (4-) positions. When a nucleophile attacks the carbon bearing the chlorine atom, a negatively charged intermediate (a Meisenheimer complex) is formed. This intermediate is resonance-stabilized, with the negative charge being delocalized onto the electronegative ring nitrogen. This stabilization lowers the activation energy for the reaction, facilitating the substitution.[10][11]

Common nucleophiles used in SNAr reactions with 2-chloropyridines include:

The reaction typically proceeds under thermal conditions or with base catalysis to generate a diverse range of 2-substituted nicotinamide or thionicotinamide derivatives.[14][15]

Thioamide Group Reactivity

The thioamide functional group is not merely a passive spectator. It possesses its own rich chemistry:

-

Hydrogen Sulfide (H₂S) Donation: Thioamides can act as hydrogen sulfide (H₂S) donors under certain physiological conditions. H₂S is now recognized as an important biological gasotransmitter, and compounds that can release it are of significant interest in pharmacology.[16][17]

-

Metal Chelation: The soft sulfur atom of the thioamide is an excellent ligand for soft metal ions, making these compounds useful in coordination chemistry and as potential metal chelators in biological systems.[16]

-

Alkylation and Cyclization: The sulfur atom is nucleophilic and can be alkylated to form thioimidate intermediates, which can then be used in subsequent reactions, such as the construction of sulfur-containing heterocycles like thiazoles.

Applications in Research and Drug Development

The unique combination of a reactive handle (the chlorine atom) and a biologically relevant functional group (the thioamide) makes this compound a privileged scaffold in medicinal chemistry.

-

Scaffold for Library Synthesis: The reliable SNAr chemistry allows for the parallel synthesis of large libraries of compounds. By reacting this compound with a diverse set of amines, alcohols, or thiols, researchers can rapidly generate novel chemical entities for high-throughput screening.

-

Bioisosteric Replacement: In drug design, replacing an amide with a thioamide can profoundly impact a molecule's properties. Thioamides are generally more lipophilic, are weaker hydrogen bond acceptors but stronger hydrogen bond donors, and often exhibit increased resistance to enzymatic hydrolysis by proteases.[16] This can lead to improved pharmacokinetic profiles and altered target-binding affinities.

-

Therapeutic Potential: Thioamide-containing molecules have demonstrated a wide range of biological activities, including antimicrobial, antiviral, and anticancer properties.[18][19][20] The 2-chloropyridine moiety itself is a common feature in many pharmaceuticals. The combination of these two pharmacophores suggests that derivatives of this compound are promising candidates for future drug development programs.

Safety and Handling

-

Hazard Classification (Anticipated): Likely to be classified as an irritant to the skin, eyes, and respiratory system. May be harmful if swallowed, inhaled, or absorbed through the skin.

-

Personal Protective Equipment (PPE): Chemical-resistant gloves, safety goggles, and a lab coat are mandatory. All manipulations should be performed in a certified chemical fume hood to avoid inhalation of dust or vapors.

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from strong oxidizing agents.

References

-

Aav, R., & Kananathan, S. (2021). A Focused Review of Synthetic Applications of Lawesson's Reagent in Organic Synthesis. Molecules, 26(22), 7014. Available from: [Link]

-

Organic Chemistry Portal. (n.d.). Lawesson's Reagent. Retrieved February 4, 2026, from [Link]

- Google Patents. (2014). CN103848783A - Method for synthesizing 2-chloronicotinic acid by one-step oxidation.

-

Zhao, B., Lan, Z., Xu, S., & Xiong, Y. (2017). Synthesis of 2-Chloronicotinic Acid Derivatives. Proceedings of the 2016 2nd International Conference on Energy, Materials and Chemical Engineering (EMCE 2016). Atlantis Press. Available from: [Link]

-

Savin, K. A. (2016). Mechanochemical Synthesis of Thiolactams and other Thioamides Using Lawesson's Reagent. ResearchGate. Available from: [Link]

-

Ashenhurst, J. (2018). Nucleophilic Aromatic Substitution: Introduction and Mechanism. Master Organic Chemistry. Retrieved February 4, 2026, from [Link]

-

Kashfi, K., & Olson, K. R. (2021). Chemistry of Hydrogen Sulfide—Pathological and Physiological Functions in Mammalian Cells. Antioxidants, 10(8), 1202. Available from: [Link]

-

Sharma, R., et al. (2024). Thioamides in medicinal chemistry and as small molecule therapeutic agents. European Journal of Medicinal Chemistry, 273, 116558. Available from: [Link]

-

ResearchGate. (n.d.). Table 2. 1 H-NMR and 13 C-NMR spectroscopic data for compounds 1-2. Retrieved February 4, 2026, from [Link]

-

ResearchGate. (n.d.). Mechanism of the thionation reaction using Lawesson's reagent (1). Retrieved February 4, 2026, from [Link]

-

ResearchGate. (n.d.). Chemically Reversible Reactions of Hydrogen Sulfide with Metal Phthalocyanines. Retrieved February 4, 2026, from [Link]

-

DiVA. (n.d.). Identification of metabolites from 2D 1H-13C HSQC NMR using peak correlation plots. Retrieved February 4, 2026, from [Link]

-

ResearchGate. (n.d.). Thione Derivatives as Medicinally Important Compounds. Retrieved February 4, 2026, from [Link]

-

Pen & Prosperity. (n.d.). Reactivity And Selectivity in Nucleophilic Aromatic Substitution Reactions Using Sulfur-Based Nucleophiles. Retrieved February 4, 2026, from [Link]

-

Kimura, H., et al. (2020). Hydrogen Sulfide (H2S)/Polysulfides (H2Sn) Signalling and TRPA1 Channels Modification on Sulfur Metabolism. International Journal of Molecular Sciences, 21(23), 9124. Available from: [Link]

-

Sharma, R., et al. (2024). Thioamides in Medicinal Chemistry and as Small Molecule Therapeutic Agents. PMC. Available from: [Link]

-

Chemistry LibreTexts. (2023). Interpreting C-13 NMR Spectra. Retrieved February 4, 2026, from [Link]

-

ResearchGate. (n.d.). Synthesis of 2-chloronicotinic acid derivatives. Retrieved February 4, 2026, from [Link]

-

Andrew Pounds. (2019). nucleophilic aromatic substitutions. YouTube. Retrieved February 4, 2026, from [Link]

-

Zhao, Y., et al. (2015). Hydrogen sulfide (H2S) releasing agents: chemistry and biological applications. Chemical Communications, 51(54), 10921-10935. Available from: [Link]

-

Lee, J., et al. (2019). Recent applications of hydantoin and thiohydantoin in medicinal chemistry. European Journal of Medicinal Chemistry, 164, 585-606. Available from: [Link]

-

Preprints.org. (2025). The Challenging Complete and Detailed 1H and 13C NMR Assignment for Ent- Kaurenoic Acid, a Remark. Retrieved February 4, 2026, from [Link]

-

Chemistry LibreTexts. (2025). 16.6: Nucleophilic Aromatic Substitution. Retrieved February 4, 2026, from [Link]

-

Um, I. H., & Buncel, E. (2014). Reactivity in the nucleophilic aromatic substitution reactions of pyridinium ions. Organic & Biomolecular Chemistry, 12(29), 5485-5494. Available from: [Link]

- Google Patents. (2020). CN110734398A - A kind of new preparation method of 2-chloronicotinic acid.

-

Kieber-Emmons, M. T., et al. (2014). Chemically reversible reactions of hydrogen sulfide with metal phthalocyanines. Inorganic Chemistry, 53(16), 8634-8643. Available from: [Link]

-

Chegg. (2019). Solved The 1H NMR, 13C NMR, mass and IR spectra of compound. Retrieved February 4, 2026, from [Link]

-

ResearchGate. (n.d.). Recent applications of hydantoin and thiohydantoin in medicinal chemistry. Retrieved February 4, 2026, from [Link]

Sources

- 1. Lawesson's Reagent [organic-chemistry.org]

- 2. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]

- 3. A Focused Review of Synthetic Applications of Lawesson’s Reagent in Organic Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. 2-Chloronicotinamide synthesis - chemicalbook [chemicalbook.com]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. preprints.org [preprints.org]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. umu.diva-portal.org [umu.diva-portal.org]

- 10. masterorganicchemistry.com [masterorganicchemistry.com]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. m.youtube.com [m.youtube.com]

- 13. penandprosperity.vgcet.com [penandprosperity.vgcet.com]

- 14. Synthesis of 2-Chloronicotinic Acid Derivatives | Atlantis Press [atlantis-press.com]

- 15. researchgate.net [researchgate.net]

- 16. Thioamides in Medicinal Chemistry and as Small Molecule Therapeutic Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Hydrogen sulfide (H2S) releasing agents: chemistry and biological applications - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 18. Thioamides in medicinal chemistry and as small molecule therapeutic agents [pubmed.ncbi.nlm.nih.gov]

- 19. researchgate.net [researchgate.net]

- 20. Recent applications of hydantoin and thiohydantoin in medicinal chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 2-Chlorothionicotinamide: Synthesis, Properties, and Applications for the Research Professional

This technical guide provides a comprehensive overview of 2-Chlorothionicotinamide, a compound of interest for researchers and professionals in drug development. While not as commonly encountered as its amide counterpart, its unique thioamide functional group presents distinct opportunities in medicinal chemistry and materials science. This document will detail its identifiers, a robust synthetic pathway from its readily available precursor, its predicted physicochemical properties, and its potential applications, all grounded in established chemical principles and supported by authoritative references.

Core Identifiers and Nomenclature

A critical first step in working with any chemical entity is to establish its precise identity. Direct commercial sources for this compound are scarce, and it is most effectively approached as a derivative of its oxygen analog, 2-Chloronicotinamide. For clarity and to provide a foundational context, the primary identifiers for the precursor, 2-Chloronicotinamide, are provided below.

| Identifier | Value | Source |

| CAS Number | 10366-35-5 | [1] |

| Molecular Formula | C₆H₅ClN₂O | [1] |

| Molecular Weight | 156.57 g/mol | [1] |

| IUPAC Name | 2-chloropyridine-3-carboxamide | [2] |

| Synonyms | 2-Chloro-3-pyridinecarboxamide, Chloronicotinamide | [2] |

| InChI Key | ZQZAHPFFZWEUCL-UHFFFAOYSA-N | [1] |

| SMILES | NC(=O)c1cccnc1Cl | [1] |

The focus of this guide, This compound (IUPAC name: 2-chloropyridine-3-carbothioamide), is the direct thio-analog of the compound detailed above, with the carbonyl oxygen replaced by a sulfur atom.

Synthesis of this compound: A Self-Validating Protocol

The most direct and reliable method for the synthesis of this compound is through the thionation of 2-Chloronicotinamide. This well-established transformation can be efficiently achieved using Lawesson's reagent. The causality behind this choice lies in the reagent's specificity for converting carbonyls, particularly amides, into thiocarbonyls with high yields.[3][4]

Proposed Synthetic Workflow

The following diagram outlines the logical flow for the preparation of this compound.

Caption: Synthetic pathway from 2-Chloro-3-cyanopyridine to this compound.

Detailed Experimental Protocol

This protocol is a synthesis of established procedures for the formation of the precursor and the subsequent thionation.

Part A: Synthesis of 2-Chloronicotinamide (Precursor) [5]

-

Reaction Setup: In a 1000 mL three-necked flask equipped with a mechanical stirrer and a thermometer, carefully add 400 mL of concentrated sulfuric acid.

-

Addition of Reactant: Slowly add 138 g (1 mol) of 2-chloro-3-cyanopyridine to the sulfuric acid with continuous stirring until fully dissolved.

-

Heating: Warm the reaction mixture to 90°C and maintain this temperature with stirring for 2 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Quenching and Precipitation: After the reaction is complete, cautiously pour the reaction mixture into a separate vessel containing a stirred mixture of 1000 mL of ammonia and 1 kg of ice. Continue stirring for 1 hour.

-

Isolation and Washing: Collect the precipitated crude product by filtration. Transfer the solid to a beaker with 1000 mL of ethyl acetate and stir for 1 hour to wash.

-

Final Product: Filter the washed solid and dry at 50°C to yield 2-chloronicotinamide as a white solid.

Part B: Thionation to this compound [6]

-

Reagent Preparation: In a large flask, dissolve Lawesson's reagent (0.5 equivalents relative to the amide) in anhydrous tetrahydrofuran (THF). A significant volume of THF may be required for complete dissolution.

-

Amide Addition: In a separate flask, dissolve the 2-Chloronicotinamide (1 equivalent) synthesized in Part A in anhydrous THF.

-

Reaction: Add the 2-Chloronicotinamide solution to the Lawesson's reagent solution at room temperature with stirring.

-

Monitoring: Monitor the reaction progress by TLC until the starting material is consumed. This may take from 30 minutes to several hours.

-

Work-up: Evaporate the THF under reduced pressure. Perform an aqueous work-up by adding water and extracting the product with a suitable organic solvent like ether or ethyl acetate. This step is crucial to remove phosphorus byproducts.

-

Purification: Dry the organic extracts over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by silica gel chromatography to obtain pure this compound.

Physicochemical Properties and Analytical Characterization

The physicochemical properties of this compound can be predicted based on its structure and by comparison with its analogs.

| Property | Predicted Value/Characteristic | Rationale |

| Appearance | Likely a crystalline solid | Similar to 2-Chloronicotinamide and Thionicotinamide.[7] |

| Melting Point | Expected to be in a similar range to 2-Chloronicotinamide (164-167 °C)[1] | The introduction of sulfur may slightly alter the crystal lattice energy. |

| Solubility | Soluble in polar organic solvents like THF, ethyl acetate, and methanol. | The thioamide group is polar. |

| UV-Vis Spectrum | A bathochromic (red) shift in the absorption maxima compared to 2-Chloronicotinamide. | Thionation of carbonyls is known to cause this effect.[3] |

| ¹H NMR | Protons on the pyridine ring will show characteristic shifts. The -NH₂ protons will likely be broad and downfield. | |

| ¹³C NMR | The most significant change will be the downfield shift of the C=S carbon compared to the C=O carbon of the amide. | |

| Mass Spectrometry | The molecular ion peak will confirm the molecular weight. |

Applications in Research and Drug Development

The introduction of a chlorine atom and a thioamide group onto a pyridine scaffold opens up several avenues for research and development.

-

Medicinal Chemistry: Chlorinated heterocyclic compounds are prevalent in pharmaceuticals.[8] The 2-chloropyridine moiety is a key building block for a variety of biologically active molecules.[9] Thioamides themselves are known to exhibit a range of biological activities and can act as bioisosteres for amides, potentially improving pharmacokinetic properties.

-

Precursor for Further Synthesis: this compound can serve as a versatile intermediate for the synthesis of more complex molecules through reactions at the chloro, thioamide, or pyridine ring positions.

-

Fungicides and Insecticides: Nicotinamide derivatives have been investigated for their fungicidal properties.[10] The presence of both chlorine and sulfur may enhance this activity.

Safety, Handling, and Hazard Information

A comprehensive safety assessment must consider the hazards associated with the starting materials, reagents, and the predicted properties of the product.

-

2-Chloronicotinamide: Causes skin and serious eye irritation. May cause respiratory irritation.[2]

-

Lawesson's Reagent: Harmful if swallowed. Causes serious eye damage. Has a strong, unpleasant odor.

-

This compound (Predicted): Based on analogs like Thionicotinamide, it is predicted to be harmful if swallowed, and cause skin, eye, and respiratory irritation.[11]

Recommended Handling Procedures

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.

-

Ventilation: All manipulations should be performed in a well-ventilated chemical fume hood.[12]

-

Storage: Store in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.[13]

-

Disposal: Dispose of chemical waste in accordance with local, state, and federal regulations.

Conclusion

While this compound may not be a readily available commercial chemical, its synthesis from 2-Chloronicotinamide is straightforward using established thionation chemistry. Its unique combination of a chlorinated pyridine ring and a thioamide functional group makes it a compound of significant interest for further investigation in drug discovery and materials science. This guide provides the necessary foundational knowledge for its synthesis, characterization, and safe handling, empowering researchers to explore its full potential.

References

-

PubChem. (n.d.). 2-Chloro-3-pyridylamine. Retrieved from [Link]

-

Wikipedia. (n.d.). 2-Chloropyridine. Retrieved from [Link]

-

ResearchGate. (n.d.). Mechanism of the thionation reaction using Lawesson's reagent (1). Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Thioamide synthesis by thionation. Retrieved from [Link]

-

PubChem. (n.d.). Thionicotinamide. Retrieved from [Link]

- TCI Chemicals. (2025).

- Google Patents. (n.d.). CN103193705A - Synthesis method of 2-chloronicotinic acid and derivative thereof.

-

PubChem. (n.d.). 2-Chloronicotinamide. Retrieved from [Link]

- Fisher Scientific. (2025).

- Sigma-Aldrich. (2025). SAFETY DATA SHEET: 2-Chloropyridine-3-carboxylic acid.

-

ResearchGate. (n.d.). Synthesis of 2-chloronicotinic acid derivatives. Retrieved from [Link]

-

ChemSynthesis. (2025). 2-amino-3-pyridinecarbothioamide. Retrieved from [Link]

-

MDPI. (2021). A Focused Review of Synthetic Applications of Lawesson's Reagent in Organic Synthesis. Retrieved from [Link]

-

Atlantis Press. (2017). Synthesis of 2-Chloronicotinic Acid Derivatives. Retrieved from [Link]

- Chemos GmbH & Co.KG. (n.d.).

-

ACS Publications. (2016). Computational Mechanistic Study of Thionation of Carbonyl Compounds with Lawesson's Reagent. Retrieved from [Link]

- Fisher Scientific. (n.d.).

- Google Patents. (n.d.). CN110734398A - A kind of new preparation method of 2-chloronicotinic acid.

Sources

- 1. 2-Chloronicotinamide 98 10366-35-5 [sigmaaldrich.com]

- 2. 2-Chloronicotinamide | C6H5ClN2O | CID 82588 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. A Focused Review of Synthetic Applications of Lawesson’s Reagent in Organic Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 5. 2-Chloronicotinamide synthesis - chemicalbook [chemicalbook.com]

- 6. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]

- 7. CAS 4621-66-3: Thionicotinamide | CymitQuimica [cymitquimica.com]

- 8. researchgate.net [researchgate.net]

- 9. chemimpex.com [chemimpex.com]

- 10. Synthesis of 2-Chloronicotinic Acid Derivatives | Atlantis Press [atlantis-press.com]

- 11. Thionicotinamide | C6H6N2S | CID 737155 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 12. fishersci.com [fishersci.com]

- 13. fishersci.com [fishersci.com]

Synthesis of 2-Chlorothionicotinamide from 2-chloronicotinamide

Executive Summary

This technical guide details the conversion of 2-chloronicotinamide (2-chloro-3-pyridinecarboxamide) to 2-chlorothionicotinamide (2-chloropyridine-3-carbothioamide). This transformation is a critical step in the synthesis of sulfur-containing heterocycles, particularly thieno[2,3-b]pyridines and thiazolo[5,4-b]pyridines, which are high-value scaffolds in medicinal chemistry for kinase inhibition and anti-infective research.

While traditional thionation utilizing phosphorus pentasulfide (

Mechanistic Principles

The conversion of the amide carbonyl (

Reaction Mechanism[1][2][3]

-

Dissociation: In solution, the dimeric Lawesson’s Reagent (LR) is in equilibrium with its monomeric, reactive dithiophosphine ylide form.

-

Cycloaddition: The nucleophilic sulfur of the ylide attacks the electrophilic carbonyl carbon of the amide, while the amide oxygen attacks the phosphorus, forming a four-membered thiaoxaphosphetane intermediate.

-

Cycloreversion: The unstable four-membered ring collapses. The formation of the thermodynamically stable

bond drives the reaction forward, releasing the thioamide product and the phenylthiophosphonic anhydride by-product.

Critical Consideration: The 2-chloro substituent on the pyridine ring withdraws electron density, making the amide carbonyl slightly more electrophilic than in unsubstituted nicotinamide. However, this also makes the C2-position susceptible to nucleophilic aromatic substitution (

Figure 1: Mechanistic pathway of amide thionation using Lawesson's Reagent.

Reagent Selection & Experimental Design

Comparison of Thionating Agents

For this specific substrate, Lawesson's Reagent is preferred over

| Feature | Lawesson's Reagent (LR) | Phosphorus Pentasulfide ( |

| Reaction Temperature | Mild (Refluxing THF/Toluene) | High (Refluxing Xylene/Pyridine) |

| Solubility | Good in organic solvents | Poor (Heterogeneous reaction) |

| Selectivity | High (Preserves C-Cl bond) | Low (Risk of side reactions) |

| Workup | Chromatography often required | Hydrolysis required (generates |

| Recommendation | Primary Choice | Secondary (with HMDO additive) |

Solvent Strategy

-

Tetrahydrofuran (THF): Allows for reaction at lower temperatures (

), minimizing thermal degradation. Preferred for small-to-medium scale. -

Toluene: Higher boiling point (

) drives sluggish reactions to completion but requires careful monitoring to prevent charring. -

Anhydrous Conditions: Essential. Water reacts rapidly with LR to form

and phosphoric acid derivatives, quenching the reagent.

Detailed Experimental Protocol

Materials

-

Substrate: 2-Chloronicotinamide (1.0 equiv)

-

Reagent: Lawesson’s Reagent (0.55 – 0.6 equiv)

-

Solvent: Anhydrous THF (0.2 M concentration relative to substrate)

-

Atmosphere: Dry Nitrogen or Argon

Step-by-Step Procedure

-

Setup: Flame-dry a 2-neck round-bottom flask equipped with a magnetic stir bar, reflux condenser, and nitrogen inlet.

-

Dissolution: Charge the flask with 2-chloronicotinamide (e.g., 1.56 g, 10 mmol) and anhydrous THF (50 mL). Stir until fully dissolved.

-

Reagent Addition: Add Lawesson’s Reagent (2.42 g, 6.0 mmol) in a single portion against a positive stream of nitrogen. The mixture will typically turn a heterogeneous pale yellow.

-

Reaction: Heat the mixture to a gentle reflux (

).-

Observation: The mixture usually becomes homogeneous as the reaction proceeds and may darken to orange/amber.

-

Monitoring: Monitor by TLC (Mobile phase: 1:1 Ethyl Acetate/Hexane). The thioamide product is less polar (higher

) than the starting amide. Expected reaction time: 2–4 hours.

-

-

Quenching: Once conversion is >95%, cool the reaction to room temperature.

-

Workup (Critical):

-

Remove the solvent in vacuo to obtain a crude semi-solid.

-

Do not perform a simple aqueous wash, as LR byproducts form a sticky emulsion.

-

Adsorb the crude residue directly onto silica gel by dissolving in minimal DCM, adding silica, and evaporating to dryness.

-

-

Purification: Perform flash column chromatography.

-

Gradient: 0%

30% Ethyl Acetate in Hexanes. -

Elution Order: The non-polar LR byproducts elute first, followed by the yellow this compound product, and finally any unreacted amide.

-

-

Characterization: Recrystallize from ethanol/pentane if ultra-high purity is required.

Product Specification (Expected)

-

Appearance: Yellow crystalline solid.

-

Melting Point:

(Lit. varies, distinct from amide -

Yield: 80–90%.

Troubleshooting & Optimization

Common Failure Modes

| Symptom | Probable Cause | Corrective Action |

| Incomplete Conversion | Old/Hydrolyzed Reagent | Use fresh LR; store LR in a desiccator. |

| Product Loss on Column | Product degradation on acidic silica | Add 1% Triethylamine to the eluent to neutralize silica. |

| "Sticky" Impurities | Phosphorous byproducts | Use the "HMDO Method" (see below) or ensure thorough chromatography. |

| Smell of | Moisture ingress | Ensure glassware is flame-dried; use a drying tube. |

Alternative Method: with HMDO

If Lawesson's reagent is unavailable, the use of Hexamethyldisiloxane (HMDO) with

-

Protocol: Reflux amide (1 equiv),

(0.2 equiv), and HMDO (2 equiv) in DCM or Toluene. -

Advantage: Byproducts are volatile siloxanes or water-soluble phosphates, simplifying workup.

Workflow Visualization

Figure 2: Operational workflow for the synthesis of this compound.

Safety & Handling

-

Stench: Thionation reactions generate organic sulfides and trace

. All operations must be conducted in a well-ventilated fume hood . -

Toxicity: 2-chloronicotinamide and its thio-derivative are potential irritants. Lawesson's reagent releases toxic byproducts upon hydrolysis.

-

Waste Disposal: Aqueous waste streams should be treated with bleach (sodium hypochlorite) to oxidize any residual sulfur species before disposal.

References

-

Jesberger, M., Davis, T. P., & Barner, L. (2003).[1] Applications of Lawesson’s Reagent in Organic and Organometallic Syntheses. Synthesis, 2003(13), 1929–1958. Link

-

Ozturk, T., Ertas, E., & Mert, O. (2007). Use of Lawesson’s Reagent in Organic Syntheses.[1][2] Chemical Reviews, 107(11), 5210–5278. Link

-

Curphey, T. J. (2002). Thionation with the Reagent Combination of Phosphorus Pentasulfide and Hexamethyldisiloxane.[3] Journal of Organic Chemistry, 67(18), 6461–6473. Link

-

Bernhardt, S. et al. (2008). Synthesis of 2-substituted thieno[2,3-b]pyridines via 2-chloropyridine-3-carbothioamides. Heterocycles, 75(5).[4] Link

Sources

- 1. Lawesson's Reagent [organic-chemistry.org]

- 2. A Focused Review of Synthetic Applications of Lawesson’s Reagent in Organic Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Thionation with the reagent combination of phosphorus pentasulfide and hexamethyldisiloxane - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

Spectroscopic Characterization of 2-Chlorothionicotinamide: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed analysis of the spectroscopic data for 2-Chlorothionicotinamide, a molecule of interest in medicinal chemistry and drug development. Due to the limited availability of direct experimental spectra for this compound, this guide employs a comparative approach, leveraging experimental data from its close analog, 2-chloronicotinamide, alongside robust theoretical predictions. This methodology not only offers a comprehensive understanding of the spectroscopic properties of this compound but also highlights the influence of the thioamide functional group on its spectral characteristics.

Molecular Structure and Spectroscopic Overview

This compound is a derivative of nicotinamide, featuring a chlorine atom at the 2-position of the pyridine ring and a thioamide group in place of the amide. These structural modifications are expected to induce significant changes in its spectroscopic signatures compared to 2-chloronicotinamide.

Molecular Structure of this compound

Caption: Plausible mass fragmentation pathway for this compound.

Table 4: Predicted Key Fragments in the Mass Spectrum of this compound.

| m/z (³⁵Cl/³⁷Cl) | Proposed Fragment |

|---|---|

| 172/174 | Molecular ion [C₆H₅ClN₂S]⁺˙ |

| 139/141 | [M - SH]⁺ |

| 113/115 | [M - CSNH₂]⁺ |

| 112/114 | [C₅H₃NCl]⁺˙ |

The isotopic cluster for the molecular ion at m/z 172 and 174 in a roughly 3:1 ratio will be a strong confirmation of the presence of one chlorine atom.

Experimental Protocol: Mass Spectrometry

-

Sample Introduction: Introduce a small amount of the sample into the mass spectrometer via a direct insertion probe or after separation by gas chromatography (GC-MS) or liquid chromatography (LC-MS).

-

Ionization: Use a suitable ionization technique, such as Electron Ionization (EI) for fragmentation analysis or a softer technique like Electrospray Ionization (ESI) to primarily observe the molecular ion.

-

Mass Analysis: The ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).

-

Detection: The abundance of each ion is measured by a detector, generating the mass spectrum.

Conclusion

This technical guide provides a comprehensive overview of the expected spectroscopic data for this compound based on theoretical predictions and comparative analysis with its amide analog. The key distinguishing features are the downfield shifts of the thioamide protons and carbon in NMR spectroscopy, the characteristic C=S stretching vibration in IR spectroscopy, and the specific fragmentation pattern in mass spectrometry. These data serve as a valuable resource for the identification and characterization of this compound in research and development settings.

References

-

PubChem. (n.d.). 2-Chloronicotinamide. National Center for Biotechnology Information. Retrieved from [Link]

An In-Depth Technical Guide to the Physicochemical Properties of Thionicotinamide Derivatives

For Researchers, Scientists, and Drug Development Professionals

Abstract

Thionicotinamide, a sulfur-containing analog of nicotinamide, and its derivatives represent a compelling class of compounds with a wide spectrum of biological activities, including potential applications in oncology and as antifungal agents.[1][2][3] The therapeutic efficacy and druggability of these molecules are intrinsically linked to their physicochemical properties. This technical guide provides a comprehensive exploration of the core physicochemical characteristics of thionicotinamide derivatives, including solubility, pKa, lipophilicity, and stability. By delving into the causality behind experimental choices and presenting detailed methodologies, this document aims to equip researchers and drug development professionals with the foundational knowledge required to optimize these properties for enhanced therapeutic outcomes.

Introduction: The Significance of Thionicotinamide and Its Analogs

Thionicotinamide is a derivative of nicotinamide where the carbonyl oxygen is replaced by a sulfur atom, forming a thioamide functional group.[1] This structural modification significantly alters the electronic and steric properties of the molecule, leading to distinct biological activities. Thionicotinamide itself is recognized as a prodrug that can be intracellularly converted to NADPS, an inhibitor of NAD kinase, highlighting its potential in cancer therapy.[2] Furthermore, various derivatives of nicotinamide and thionicotinamide have been synthesized and investigated for a range of therapeutic applications, including antifungal and anticancer activities.[3][4][5]

The journey of a drug candidate from discovery to clinical application is heavily influenced by its physicochemical properties.[6][7] These properties govern a drug's absorption, distribution, metabolism, and excretion (ADME), as well as its potential for toxicity.[8] Therefore, a thorough understanding and strategic optimization of these characteristics are paramount in the development of thionicotinamide-based therapeutics.

Core Physicochemical Properties of Thionicotinamide Derivatives

The fundamental physicochemical properties of a drug candidate, such as its pKa, solubility, and lipophilicity, are crucial for both in silico and in vitro evaluation of its drug-like characteristics.[7] These parameters are often interconnected and collectively influence the pharmacokinetic and pharmacodynamic profile of a compound.

Solubility: The Gateway to Bioavailability

Aqueous solubility is a critical determinant of a drug's oral bioavailability. For a compound to be absorbed, it must first dissolve in the gastrointestinal fluids.[9] Thionicotinamide is described as a white to off-white crystalline solid that is soluble in water and various organic solvents.[1] However, the solubility of its derivatives can vary significantly depending on their structural modifications.

Factors Influencing Solubility:

-

pH: The solubility of ionizable compounds is highly dependent on the pH of the medium.[10] For thionicotinamide derivatives, which may possess basic or acidic functional groups, the solubility-pH profile is a key parameter to determine.

-

Crystal Form: The solid-state properties of a compound, including its crystal lattice energy, can impact its solubility.[6]

-

Structural Modifications: The introduction of polar functional groups can enhance aqueous solubility, while the addition of lipophilic moieties tends to decrease it.[9]

Experimental Determination of Solubility: A widely used method for determining thermodynamic solubility is the shake-flask method .[6]

pKa: The Ionization Constant

The pKa value represents the pH at which a compound exists in a 50:50 ratio of its ionized and non-ionized forms. This parameter is fundamental as it dictates the charge state of a molecule at a given physiological pH, which in turn affects its solubility, permeability, and interaction with biological targets.[7] The predicted pKa for thionicotinamide is approximately 12.01.[2]

Importance of pKa in Drug Development:

-

Solubility: The ionization of a compound generally leads to increased aqueous solubility.[10]

-

Permeability: The non-ionized form of a drug is typically more lipophilic and therefore more readily permeates biological membranes.

-

Target Binding: The charge state of a drug can influence its binding affinity to its target protein.

Experimental Determination of pKa: Potentiometric titration and UV-spectrophotometry are common methods for the accurate determination of pKa values.[6]

Lipophilicity: Balancing Permeability and Solubility

Lipophilicity, often expressed as the logarithm of the partition coefficient (LogP) or distribution coefficient (LogD), describes a compound's affinity for a nonpolar environment relative to a polar one.[10] This property is a key determinant of a drug's ability to cross biological membranes, but excessive lipophilicity can lead to poor aqueous solubility and increased metabolic clearance.[11][12] The predicted LogP for thionicotinamide is 0.670.[2]

LogP vs. LogD:

-

LogP: The partition coefficient of the neutral (non-ionized) form of a compound between octanol and water.

-

LogD: The distribution coefficient at a specific pH, which takes into account both the ionized and non-ionized forms of the compound.

Experimental Determination of Lipophilicity: The shake-flask method is the traditional approach for measuring LogP and LogD.[13] High-performance liquid chromatography (HPLC)-based methods offer a higher throughput alternative.[14]

Experimental Protocols: A Practical Guide

Accurate and reproducible measurement of physicochemical properties is essential for making informed decisions in drug discovery. The following section provides detailed, step-by-step protocols for the key experiments discussed.

Thermodynamic Solubility Determination (Shake-Flask Method)

This protocol outlines the determination of the equilibrium solubility of a thionicotinamide derivative in a specific buffer.

Materials:

-

Thionicotinamide derivative (solid)

-

Phosphate buffered saline (PBS), pH 7.4

-

Scintillation vials

-

Orbital shaker

-

Centrifuge

-

HPLC system with a suitable column and detector

Procedure:

-

Add an excess amount of the solid compound to a scintillation vial.

-

Add a known volume of PBS (e.g., 1 mL).

-

Seal the vial and place it on an orbital shaker at a constant temperature (e.g., 25°C) for 24-48 hours to ensure equilibrium is reached.

-

After incubation, centrifuge the suspension to pellet the undissolved solid.

-

Carefully collect a known volume of the supernatant.

-

Dilute the supernatant with a suitable solvent (e.g., mobile phase) to a concentration within the linear range of the analytical method.

-

Analyze the diluted sample by HPLC to determine the concentration of the dissolved compound.

-

Calculate the solubility based on the measured concentration and the dilution factor.

Lipophilicity Determination (Shake-Flask Method for LogD)

This protocol describes the measurement of the distribution coefficient of a thionicotinamide derivative between n-octanol and an aqueous buffer at a specific pH.

Materials:

-

Thionicotinamide derivative

-

n-Octanol (pre-saturated with the aqueous buffer)

-

Aqueous buffer of desired pH (e.g., PBS, pH 7.4, pre-saturated with n-octanol)

-

Centrifuge tubes

-

Vortex mixer

-

Centrifuge

-

Analytical method for quantification (e.g., HPLC-UV)

Procedure:

-

Prepare a stock solution of the thionicotinamide derivative in either the aqueous buffer or n-octanol.

-

Add equal volumes of the pre-saturated n-octanol and aqueous buffer to a centrifuge tube.

-

Add a small volume of the stock solution to the biphasic system. The final concentration should be within the analytical range.

-

Vortex the mixture vigorously for a set period (e.g., 1-2 minutes) to facilitate partitioning.

-

Allow the phases to separate by gravity or by centrifugation at a low speed.

-

Carefully sample a known volume from both the aqueous and n-octanol layers.

-

Analyze the concentration of the compound in each phase using a validated analytical method.

-

Calculate the LogD value using the following formula: LogD = log ( [Compound]octanol / [Compound]aqueous )

Structure-Property Relationships: Tailoring for Success

The systematic modification of the thionicotinamide scaffold allows for the fine-tuning of its physicochemical properties. Understanding the relationship between chemical structure and these properties is a cornerstone of medicinal chemistry.[15]

Key Structural Modifications and Their Impact:

-

Introduction of Polar Groups: Incorporating polar functional groups such as hydroxyls, amines, or carboxylic acids can increase a derivative's polarity, leading to enhanced aqueous solubility and potentially lower lipophilicity.

-

Alkyl Chain Elongation: Extending alkyl chains generally increases lipophilicity, which can improve membrane permeability up to a certain point (the "rule of five" provides a useful guideline).[16]

-

Aromatic Ring Substitution: The nature and position of substituents on aromatic rings can significantly influence electronic properties, pKa, and lipophilicity. Electron-withdrawing groups can lower the pKa of nearby acidic protons, while bulky substituents can impact solubility and binding.

A study on nicotinamide derivatives as antifungal agents revealed that the position of amino and isopropyl groups was critical for their activity.[3] Similarly, for thiophenyl derivatives of nicotinamide, modifications to the pyridinyl group were found to be essential for their cytotoxic activity against certain cancer cell lines.[4]

Table 1: Predicted Physicochemical Properties of Thionicotinamide and a Hypothetical Derivative

| Property | Thionicotinamide | Hypothetical Derivative (e.g., with a carboxyl group) |

| Molecular Weight | 138.19 g/mol [17] | Increased |

| LogP | 0.7[17] | Decreased |

| pKa | 12.01 (predicted)[2] | Additional acidic pKa |

| Aqueous Solubility | Soluble in water[1] | Potentially increased at physiological pH |

| Polar Surface Area | 71 Ų[17] | Increased |

Implications for Drug Development: The ADME Profile

The physicochemical properties of thionicotinamide derivatives are direct determinants of their ADME profile.[18]

-

Absorption: Adequate aqueous solubility and a favorable LogP are essential for oral absorption. Highly lipophilic compounds may have poor solubility, while highly polar compounds may have poor permeability.[12]

-

Distribution: Lipophilicity and plasma protein binding influence the volume of distribution of a drug. Highly lipophilic drugs tend to distribute more extensively into tissues.[14]

-

Metabolism: The chemical stability and the presence of metabolic "soft spots" in a molecule influence its rate of metabolism. The cytochrome P450 (CYP) enzyme family plays a major role in the metabolism of many drugs.[8]

-

Excretion: The route and rate of drug excretion are influenced by properties such as water solubility and ionization state.

Conclusion: A Roadmap for Optimization

This technical guide has provided a detailed overview of the critical physicochemical properties of thionicotinamide derivatives. A thorough understanding and experimental determination of solubility, pKa, and lipophilicity are indispensable for the successful development of these compounds as therapeutic agents. By employing the described experimental protocols and considering the principles of structure-property relationships, researchers can strategically optimize their lead compounds to achieve a desirable ADME profile and ultimately enhance their clinical potential. The iterative process of design, synthesis, and physicochemical profiling remains a central paradigm in the quest for novel and effective medicines.

Visualizations

Caption: A generalized experimental workflow for the physicochemical and in-vitro ADME profiling of thionicotinamide derivatives.

Caption: The interplay between core physicochemical properties and their influence on ADME parameters for a drug candidate.

References

- Di, L., & Kerns, E. H. (2006). pKa, Solubility, and Lipophilicity. In Drug-Like Properties: Concepts, Structure-Based Design and Methods (pp. 1-24). Springer.

-

Patel, K. (2015). Physicochemical properties of drug. SlideShare. [Link]

- Musil, D., Hejtmánková, L., & Koča, J. (2017).

-

MDPI. Biological Applications of Thiourea Derivatives: Detailed Review. MDPI. Accessed January 29, 2024. [Link]

- The Royal Society of Chemistry. (2023). Chapter 1: Physicochemical Properties. In Books. The Royal Society of Chemistry.

- Zhang, Y., Wang, Y., Li, Y., Wang, Y., Zhang, J., Wang, Y., ... & Zhang, J. (2023). Design, Synthesis and Structure-Activity Relationship Studies of Nicotinamide Derivatives as Potent Antifungal Agents by Disrupting Cell Wall. Molecules, 28(3), 1045.

- Matviiuk, T., Wu, T., Lam, S., Chen, L., Mundi, P. S., & Shen, Y. (2021). Thiophenyl Derivatives of Nicotinamide Are Metabolized by the NAD Salvage Pathway into Unnatural NAD Derivatives That Inhibit IMPDH and Are Toxic to Peripheral Nerve Cancers. Journal of Medicinal Chemistry, 64(12), 8306-8321.

- Wang, B., Zhang, J., Song, G., & Hu, D. (2022). Design, Synthesis and Fungicidal Activity of N-(thiophen-2-yl)

- Ochekpe, N. A., Olorunfemi, P. O., & Agbowuro, A. A. (2009). Caffeine and nicotinamide enhances the aqueous solubility of the antimalarial agent halofantrine. Tropical Journal of Pharmaceutical Research, 8(5), 435-441.

- Testa, B., van de Waterbeemd, H., Folkers, G., & Guy, R. (2001). Physicochemical profiling in drug research: a brief survey of the state-of-the-art of experimental techniques. Chemistry & biodiversity, 1(2), 219-239.

- Lo, Y. C., Lin, Y. L., Chen, I. J., & Chen, T. L. (2010). Elucidating the structure-activity relationships of the vasorelaxation and antioxidation properties of thionicotinic acid derivatives. Bioorganic & medicinal chemistry, 18(2), 701-707.

- Appierto, V., & Pevarello, P. (2021). Attempts to Improve Lipophilic Drugs’ Solubility and Bioavailability: A Focus on Fenretinide. Pharmaceutics, 13(8), 1219.

- Kumar, A., Singh, S., Kumar, R., & Singh, R. (2020). Design, synthesis, and biological evaluation of novel nicotinamide derivatives as potential histone deacetylase-3 inhibitors. New Journal of Chemistry, 44(21), 8864-8877.

- Jeong, L. S., Pal, S., Choe, S. A., Choi, W. J., Jacobson, K. A., Gao, Z. G., ... & Moon, H. R. (2008). Structure-activity relationships of truncated D-and l-4'-thioadenosine derivatives as species-independent A3 adenosine receptor antagonists. Journal of medicinal chemistry, 51(20), 6609-6613.

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 737155, Thionicotinamide. PubChem. Accessed January 29, 2024. [Link]

- Al-Amiery, A. A., Kadhum, A. A. H., & Mohamad, A. B. (2022). Design, Molecular Docking, ADMET Studies, Synthesis, Characterization, and Antimicrobial of Nicotinamide Derivatives via Mannich reaction. Iraqi Journal of Science, 511-525.

-

Kumar, A. (2024, March 6). Balancing Act: Optimizing Physicochemical Properties for Successful Drug Discovery. LinkedIn. [Link]

- Mak, M., & Mak, K. (2021). Design and Structure-Activity Relationships of Isothiocyanates as Potent and Selective N-Acylethanolamine-Hydrolyzing Acid Amidase Inhibitors. Journal of medicinal chemistry, 64(10), 6577-6597.

- Gümüş, M., & Özden, S. (2022). Molecular docking, ADME properties and synthesis of thiophene sulfonamide derivatives. Journal of the Turkish Chemical Society, Section A: Chemistry, 9(3), 855-870.

- Chmiel, T., Jurado-Sánchez, B., & Polo-Díez, L. M. (2019). State of the art and prospects of methods for determination of lipophilicity of chemical compounds. TrAC Trends in Analytical Chemistry, 113, 204-214.

- Li, Y., Wang, Y., Zhang, Y., Wang, Y., Zhang, J., Wang, Y., ... & Zhang, J. (2021). Synthesis and biological evaluation of nicotinamide derivatives with a diarylamine-modified scaffold as succinate dehydrogenase inhibitors. Journal of Zhejiang University-SCIENCE B, 22(1), 66-77.

- Stanković, M., Mladenović, M., & Mihajlović, M. (2023). Lipophilic Studies and In Silico ADME Profiling of Biologically Active 2-Aminothiazol-4 (5H)

-

Drug Design Org. Structure Activity Relationships. Drug Design Org. Accessed January 29, 2024. [Link]

-

Therapeutics Data Commons. ADME. Therapeutics Data Commons. Accessed January 29, 2024. [Link]pred_tasks/adme/)

Sources

- 1. CAS 4621-66-3: Thionicotinamide | CymitQuimica [cymitquimica.com]

- 2. Thionicotinamide | 4621-66-3 [chemicalbook.com]

- 3. mdpi.com [mdpi.com]

- 4. Thiophenyl Derivatives of Nicotinamide Are Metabolized by the NAD Salvage Pathway into Unnatural NAD Derivatives That Inhibit IMPDH and Are Toxic to Peripheral Nerve Cancers - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Design, Synthesis and Fungicidal Activity of N-(thiophen-2-yl) Nicotinamide Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Physicochemical Property Study - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]

- 7. pKa, Solubility, and Lipophilicity | Springer Nature Experiments [experiments.springernature.com]

- 8. ADME - TDC [tdcommons.ai]

- 9. Physicochemical properties of drug | PPT [slideshare.net]

- 10. chem.pg.edu.pl [chem.pg.edu.pl]

- 11. mdpi.com [mdpi.com]

- 12. Attempts to Improve Lipophilic Drugs’ Solubility and Bioavailability: A Focus on Fenretinide - PMC [pmc.ncbi.nlm.nih.gov]

- 13. books.rsc.org [books.rsc.org]

- 14. Balancing Act: Optimizing Physicochemical Properties for Successful Drug Discovery - PharmaFeatures [pharmafeatures.com]

- 15. Structure Activity Relationships - Drug Design Org [drugdesign.org]

- 16. Lipophilic Studies and In Silico ADME Profiling of Biologically Active 2-Aminothiazol-4(5H)-one Derivatives [mdpi.com]

- 17. Thionicotinamide | C6H6N2S | CID 737155 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 18. Molecular docking, ADME properties and synthesis of thiophene sulfonamide derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Synthesis of 2-Chlorothionicotinamide using Lawesson's reagent protocol

Application Note: High-Yield Synthesis of 2-Chlorothionicotinamide via Lawesson’s Reagent

Executive Summary

This application note details a robust, scalable protocol for the thionation of 2-chloronicotinamide to this compound (2-chloropyridine-3-carbothioamide) using Lawesson’s Reagent (LR). Unlike traditional methods utilizing phosphorus pentasulfide (

Key Advantage: This guide incorporates an optimized hydrolytic workup that decomposes the persistent organophosphorus byproducts, often eliminating the need for tedious column chromatography.

Scientific Background & Mechanism

Why Lawesson’s Reagent?

Thioamides are critical intermediates for synthesizing thiazolo[5,4-b]pyridines and other biologically active heterocycles.[1] While

Lawesson’s Reagent (2,4-bis(4-methoxyphenyl)-1,3,2,4-dithiadiphosphetane-2,4-disulfide) offers:

-

Homogeneity: Soluble in hot toluene/xylene.

-

Soft Thionation: Higher selectivity for amides over esters (if present).[2]

-

Stoichiometric Efficiency: LR provides two sulfur atoms per molecule.

Reaction Mechanism

The reaction proceeds via a mechanism analogous to the Wittig reaction.[2][3] The LR dimer dissociates into two reactive dithiophosphine ylides. These ylides undergo a [2+2] cycloaddition with the amide carbonyl to form a four-membered thiaoxaphosphetane intermediate, which collapses to yield the thioamide and a stable P=O byproduct.

Figure 1: Mechanistic pathway of amide thionation.[3] The driving force is the formation of the stable P=O bond in the byproduct.[2][3]

Materials & Equipment

| Component | Specification | Purpose |

| Substrate | 2-Chloronicotinamide (>98%) | Starting material. |

| Reagent | Lawesson’s Reagent (97%+) | Thionating agent. Moisture sensitive.[4][5] |

| Solvent | Toluene (Anhydrous) | Reaction medium.[1][3][6] Must be dry to prevent |

| Quench | Ethylene Glycol or Ethanol | Crucial: Decomposes the P-byproduct into water-soluble species. |

| Atmosphere | Nitrogen ( | Inert atmosphere to prevent hydrolysis of LR. |

Safety Warning:

-

Evolution: Contact with moisture releases Hydrogen Sulfide (

-

Stench: Thioamides and LR byproducts have a potent, unpleasant odor. Work exclusively in a fume hood.

Detailed Experimental Protocol

Phase 1: Reaction Setup (Self-Validating Stoichiometry)

-

Ratio: Use 0.55 - 0.6 equivalents of LR per 1.0 equivalent of amide.

-

Reasoning: Theoretically, 0.5 eq is sufficient (1 LR molecule = 2 S atoms). A slight excess (0.55 eq) ensures completion without complicating purification.

-

-

Drying: Flame-dry a 250 mL round-bottom flask (RBF) equipped with a magnetic stir bar and a reflux condenser. Flush with

. -

Charging: Under a positive flow of

, add:-

10.0 mmol 2-Chloronicotinamide (1.56 g).

-

5.5 mmol Lawesson’s Reagent (2.22 g).

-

-

Solvation: Add anhydrous toluene (30 mL).

-

Note: Concentration should be roughly 0.3–0.5 M. Too dilute slows the kinetics; too concentrated leads to stirring issues.

-

Phase 2: The Reaction

-

Heating: Heat the mixture to reflux (~110°C). The suspension will clarify as LR dissolves and reacts.

-

Monitoring (The Validation Step):

-

Check TLC after 2 hours (Eluent: 30% EtOAc in Hexanes).

-

Observation: The thioamide product is less polar (higher

) than the starting amide. -

Endpoint: Reaction is complete when the starting amide spot disappears. Typical time: 3–5 hours.

-

Phase 3: The "Green" Workup (Chromatography-Free Strategy)

Standard workups often fail because the P-byproduct co-elutes with the product. This optimized protocol hydrolyzes the byproduct.

Figure 2: Decision tree for workup. The hydrolysis step renders the phosphorus byproduct water-soluble, allowing separation from the lipophilic thioamide.

-

Hydrolysis: Once cooled to room temperature, add Ethylene Glycol (2 mL) or Ethanol (5 mL) to the reaction mixture. Stir vigorously for 45–60 minutes.

-

Extraction:

-

Remove toluene under reduced pressure (rotary evaporator).

-

Redissolve the residue in Dichloromethane (DCM) or Ethyl Acetate.

-

Wash with water (

mL) to remove the hydrolyzed phosphorus byproducts. -

Wash with Brine (

mL).

-

-

Drying: Dry organic layer over anhydrous

, filter, and concentrate. -

Purification:

-

The crude yellow solid is often >90% pure.

-

Recrystallization: If necessary, recrystallize from boiling Ethanol or a Toluene/Hexane mixture.

-

Quality Control & Characterization

To ensure the protocol was successful, verify the following data points:

| Method | Expected Result | Interpretation |

| Appearance | Yellow crystalline solid | Thioamides are chromophores (n |

| IR Spectroscopy | Disappearance of C=O stretch (~1650-1690 | Confirms conversion of amide. |

| 1H NMR | Downfield shift of | Thioamide protons are more acidic/deshielded than amide protons. |

| Melting Point | Distinct from starting material | Check literature value (approx. 140-145°C, verify with specific derivative). |

Troubleshooting & Optimization

-

Problem: Low Yield / Starting Material Remaining.

-

Cause: Wet solvent caused LR hydrolysis (releasing

instead of reacting). -

Solution: Redistill toluene over sodium/benzophenone or use molecular sieves. Increase LR to 0.7 eq.

-

-

Problem: Sticky/Oily Product.

-

Cause: Incomplete removal of phosphorus byproducts.

-

Solution: Repeat the wash with basic water (

) or use the ethylene glycol hydrolysis step described above.

-

-

Problem: Product decomposes on Silica.

-

Cause: Thioamides can be sensitive to acidic silica.

-

Solution: Use neutral alumina or add 1% Triethylamine to the eluent if chromatography is absolutely necessary.

-

References

-

Ozturk, T., Ertas, E., & Mert, O. (2007). Use of Lawesson’s Reagent in Organic Syntheses.[1][3][5][7][9][10][11] Chemical Reviews, 107(11), 5210–5278.

-

Bergman, J., et al. (2011).[5] Thionation using Lawesson's Reagent.[1][2][3][5][7][11] Journal of Organic Chemistry, 76(5), 1546.

-

BenchChem. (2025).[3][4] Application Notes and Protocols for the Synthesis of Thioamides Using Lawesson's Reagent.

-

Organic Chemistry Portal. (n.d.). Lawesson's Reagent - Mechanism and Applications.

-

Fisher Scientific. (2023). Safety Data Sheet: Lawesson's Reagent.

Sources

- 1. mdpi.com [mdpi.com]

- 2. Lawesson's Reagent [organic-chemistry.org]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. tcichemicals.com [tcichemicals.com]

- 5. Thioamide synthesis by thionation [organic-chemistry.org]

- 6. Transformation of Amides to Thioamides Using an Efficient and Novel Thiating Reagent - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Thiocarbonyl Derivatives of Natural Chlorins: Synthesis Using Lawesson’s Reagent and a Study of Their Properties - PMC [pmc.ncbi.nlm.nih.gov]

- 8. cdhfinechemical.com [cdhfinechemical.com]

- 9. lobachemie.com [lobachemie.com]

- 10. A Focused Review of Synthetic Applications of Lawesson’s Reagent in Organic Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 11. A chromatography-free and aqueous waste-free process for thioamide preparation with Lawesson’s reagent - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for Investigating the Antimicrobial Properties of 2-Chlorothionicotinamide

Introduction: The Imperative for Novel Antimicrobial Agents

The rise of multidrug-resistant (MDR) pathogens presents a formidable challenge to global health. The relentless evolution of resistance mechanisms necessitates a continuous pipeline of novel antimicrobial agents with diverse mechanisms of action. In this context, heterocyclic compounds have emerged as a promising scaffold for the development of new therapeutics.[1][2][3] Nicotinamide (a form of vitamin B3) and its derivatives have garnered significant interest due to their wide-ranging biological activities, including antibacterial and antifungal properties.[4][5] Furthermore, the incorporation of a chlorine atom into molecular structures has been shown to enhance the antimicrobial potency of various compounds.[6][7]

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on how to systematically investigate the antimicrobial properties of a novel compound, 2-Chlorothionicotinamide . While direct data for this specific molecule is not yet prevalent in public literature, its structural features—a nicotinamide core, a thioamide group, and a chlorine substituent—suggest a strong rationale for its investigation as a potential antimicrobial agent. These protocols are designed to be a self-validating system, guiding the user from initial screening to preliminary mechanism of action studies.

Section 1: Preliminary Characterization and Stock Solution Preparation

Rationale: Accurate and reproducible results begin with a well-characterized compound and properly prepared stock solutions. The purity of the compound is critical, as impurities could lead to misleading results. The choice of solvent for the stock solution is also crucial to ensure the compound remains soluble and stable throughout the experiments.

Protocol 1.1: Compound Characterization and Stock Solution Preparation

-

Purity Assessment:

-

Obtain a certificate of analysis for this compound, if available.

-

Independently verify the purity of the compound using High-Performance Liquid Chromatography (HPLC) and Mass Spectrometry (MS). The purity should ideally be >95%.

-

-

Solubility Testing:

-

Determine the solubility of this compound in various solvents commonly used in antimicrobial assays, such as dimethyl sulfoxide (DMSO), ethanol, and sterile deionized water.

-

-

Stock Solution Preparation:

-

Based on the solubility test, prepare a high-concentration stock solution (e.g., 10 mg/mL or 100 mM) in a suitable solvent (typically DMSO).

-

Sterilize the stock solution by filtering it through a 0.22 µm syringe filter into a sterile container.

-

Store the stock solution in small aliquots at -20°C or -80°C to minimize freeze-thaw cycles.

-

Section 2: Determination of Minimum Inhibitory Concentration (MIC)

Rationale: The Minimum Inhibitory Concentration (MIC) is the foundational metric for quantifying the antimicrobial activity of a compound. It is defined as the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[8] The broth microdilution method is a widely accepted and standardized technique for determining MIC values.[8][9]

Protocol 2.1: Broth Microdilution Assay for MIC Determination

-

Materials:

-

Procedure:

-

Inoculum Preparation:

-

From a fresh agar plate, select 3-5 isolated colonies of the test microorganism.

-

Suspend the colonies in sterile saline or broth.

-

Adjust the turbidity of the suspension to match a 0.5 McFarland standard (approximately 1-2 x 10^8 CFU/mL for bacteria).

-

Dilute the adjusted inoculum in the appropriate test broth to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the wells of the microtiter plate.

-

-

Compound Dilution Series:

-

In the first column of the 96-well plate, add the appropriate volume of growth medium.

-

Add the stock solution of this compound to the first well to achieve the highest desired test concentration.

-

Perform a two-fold serial dilution of the compound across the plate.

-

-

Inoculation and Incubation:

-

Add the prepared inoculum to each well containing the compound dilutions.

-

Include a positive control (broth with inoculum, no compound) and a negative control (broth only).

-

Incubate the plate at the appropriate temperature and duration (e.g., 35°C for 18-24 hours for most bacteria).

-

-

-

Data Interpretation:

-

The MIC is the lowest concentration of this compound at which there is no visible growth of the microorganism. This can be assessed visually or by measuring the optical density (OD) at 600 nm using a microplate reader.[8]

-

Data Presentation:

| Microorganism | Gram Stain | This compound MIC (µg/mL) | Positive Control (Antibiotic) | Positive Control MIC (µg/mL) |

| Staphylococcus aureus | Positive | [Insert Data] | Vancomycin | [Insert Data] |

| Escherichia coli | Negative | [Insert Data] | Ciprofloxacin | [Insert Data] |

| Pseudomonas aeruginosa | Negative | [Insert Data] | Gentamicin | [Insert Data] |

| Candida albicans | N/A | [Insert Data] | Fluconazole | [Insert Data] |

Workflow for MIC Determination

Caption: Workflow for Minimum Inhibitory Concentration (MIC) determination.

Section 3: Determination of Minimum Bactericidal/Fungicidal Concentration (MBC/MFC)

Rationale: While the MIC indicates growth inhibition, the Minimum Bactericidal Concentration (MBC) or Minimum Fungicidal Concentration (MFC) reveals the lowest concentration of a compound that results in microbial death.[8] This is a critical parameter for understanding whether a compound is bacteriostatic (inhibits growth) or bactericidal (kills the organism).

Protocol 3.1: MBC/MFC Determination

-

Procedure:

-

Following the MIC determination, take a small aliquot (e.g., 10 µL) from the wells that showed no visible growth.

-

Spot-plate these aliquots onto fresh, antibiotic-free agar plates.

-

Incubate the agar plates under appropriate conditions.

-

-

Data Interpretation:

-

The MBC/MFC is the lowest concentration of the compound that results in a ≥99.9% reduction in the initial inoculum count.

-

Data Presentation:

| Microorganism | MIC (µg/mL) | MBC/MFC (µg/mL) | Interpretation (Bacteriostatic/Bactericidal) |

| Staphylococcus aureus | [Insert Data] | [Insert Data] | [Insert Interpretation] |

| Escherichia coli | [Insert Data] | [Insert Data] | [Insert Interpretation] |

Section 4: Preliminary Mechanism of Action (MoA) Studies

Rationale: Understanding how a novel antimicrobial agent works is crucial for its development. Preliminary MoA studies can provide insights into the cellular processes targeted by the compound. Given that related thioamide compounds have been shown to inhibit DNA gyrase, this is a plausible starting point for investigation.[12] Additionally, assessing cell membrane integrity is a fundamental step in MoA studies.[13]

Protocol 4.1: Cell Membrane Integrity Assay

-

Principle: This assay utilizes fluorescent dyes that can only enter cells with compromised membranes. An increase in fluorescence indicates membrane damage.

-

Materials:

-

Propidium iodide (PI) or SYTOX Green nucleic acid stain

-

Bacterial suspension

-

Fluorometer or fluorescence microscope

-

-

Procedure:

-

Treat the bacterial suspension with this compound at concentrations around the MIC value.

-

Include a positive control (e.g., a known membrane-disrupting agent like polymyxin B) and a negative control (untreated cells).

-

At various time points, add the fluorescent dye to the cell suspensions.

-

Measure the fluorescence intensity.

-

-

Expected Outcome: A significant increase in fluorescence in the treated cells compared to the negative control would suggest that this compound disrupts cell membrane integrity.

Protocol 4.2: Macromolecular Synthesis Inhibition

-

Principle: This assay determines if the compound inhibits the synthesis of key macromolecules like DNA, RNA, or protein. This can be achieved by monitoring the incorporation of radiolabeled precursors.

-

Materials:

-

Radiolabeled precursors (e.g., [³H]thymidine for DNA, [³H]uridine for RNA, [³H]leucine for protein)

-

Bacterial culture

-

Scintillation counter

-

-

Procedure:

-

Expose the bacterial culture to this compound at its MIC.

-

Add the respective radiolabeled precursors to the culture.

-

At different time intervals, collect samples and measure the amount of incorporated radioactivity.

-

-

Expected Outcome: A reduction in the incorporation of a specific radiolabeled precursor in the presence of the compound would indicate the inhibition of the corresponding macromolecular synthesis pathway. For instance, a decrease in [³H]thymidine incorporation would suggest inhibition of DNA synthesis, a known mechanism for some thioamides.[12]

Hypothetical Signaling Pathway for MoA

Caption: Potential mechanisms of action for this compound.

Section 5: Conclusion and Future Directions

These application notes provide a robust framework for the initial antimicrobial characterization of this compound. The data generated from these protocols will establish its spectrum of activity and provide initial insights into its mechanism of action. Positive results from these studies would warrant further investigation, including:

-

In vivo efficacy studies: Testing the compound in animal models of infection.

-

Toxicity profiling: Assessing the cytotoxic effects of the compound on mammalian cell lines.[2]

-

Resistance studies: Investigating the potential for microorganisms to develop resistance to this compound.

-

Structure-activity relationship (SAR) studies: Synthesizing and testing analogs of this compound to optimize its antimicrobial activity and pharmacokinetic properties.[10][14][15]

The systematic application of these protocols will provide a solid foundation for the development of this compound as a potential next-generation antimicrobial agent.

References

- Synthesis, antimicrobial, and antiproliferative activities of substituted phenylfuranylnicotinamidines. (2025).

- Potential of 2-Chloro-N-(4-fluoro-3-nitrophenyl)acetamide Against Klebsiella pneumoniae and In Vitro Toxicity Analysis. (2020). PMC - NIH.

- Preliminary Studies of Antimicrobial Activity of New Synthesized Hybrids of 2-Thiohydantoin and 2-Quinolone Derivatives Activ

- Antibacterial Activity of Novel Agent N-2-Hydroxypropyl Trimethyl Ammonium Chloride Chitosan against Streptococcus mutans. (n.d.). PMC - PubMed Central.